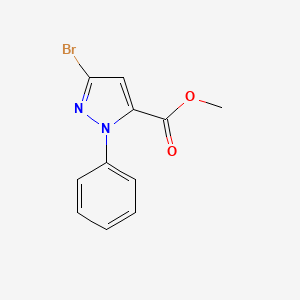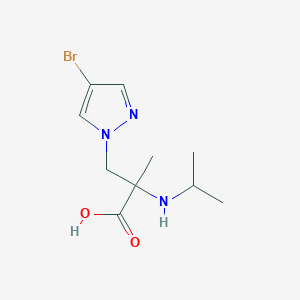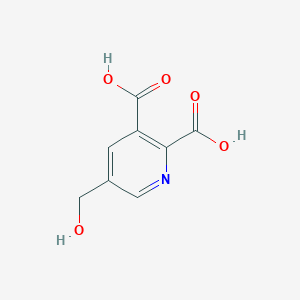![molecular formula C9H12N2 B13558825 6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B13558825.png)
6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by a fused ring structure that includes both pyridine and azepine rings. Its unique structure makes it a valuable scaffold for the development of novel pharmaceuticals and other chemical entities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the cyclization of 1-(2-(3-azidopropyl)pyridin-3-yl)alkanones under Staudinger–aza-Wittig reaction conditions . This method includes multiple steps and allows for the preparation of gram quantities of the target compound.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions for higher yields, and implementing purification techniques suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at positions on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyridoazepines, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of novel chemical entities.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound is used in the development of materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine involves its interaction with specific molecular targets. For instance, it has been studied as a scaffold for CCR2 antagonists, which are involved in various therapeutic areas such as chronic inflammatory diseases, diabetes, neuropathic pain, atherogenesis, and cancer . The compound’s structure allows it to bind to these receptors and inhibit their activity, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline
- 8-hydroxy-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde
Uniqueness
6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine is unique due to its specific ring structure and the ability to serve as a versatile scaffold for various chemical modifications. This makes it particularly valuable in the development of novel pharmaceuticals and other chemical entities.
Propiedades
Fórmula molecular |
C9H12N2 |
|---|---|
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepine |
InChI |
InChI=1S/C9H12N2/c1-2-8-6-11-5-3-9(8)7-10-4-1/h3,5-6,10H,1-2,4,7H2 |
Clave InChI |
PVHAJUVUESKYTD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(CNC1)C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


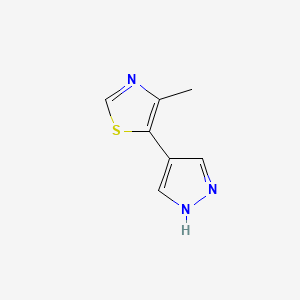
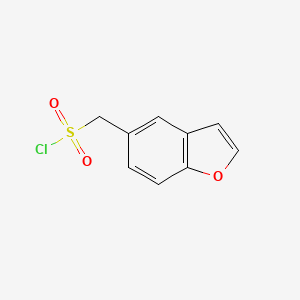
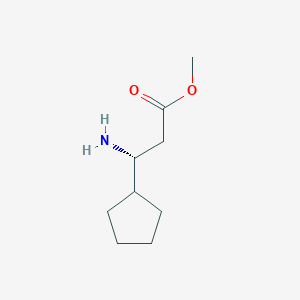
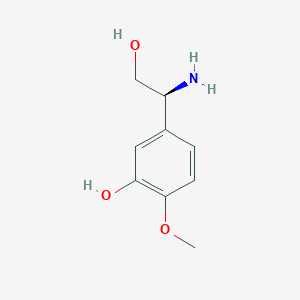
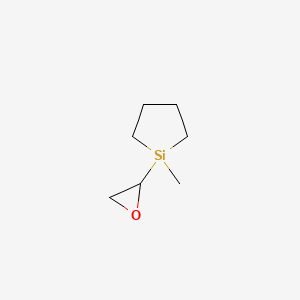
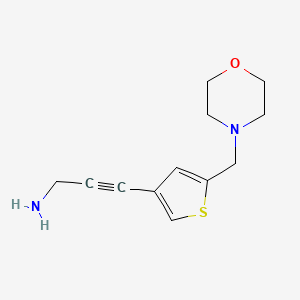

![2-(3-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-aminedihydrochloride](/img/structure/B13558783.png)
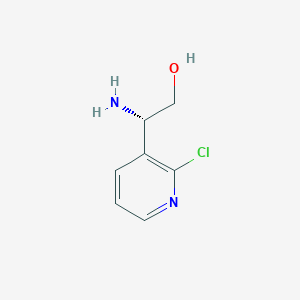
![1-[(2S)-2-hydroxy-3-(naphthalen-2-yloxy)propyl]-4-(quinolin-3-yl)piperidin-4-ol](/img/structure/B13558790.png)
